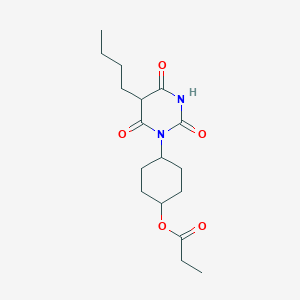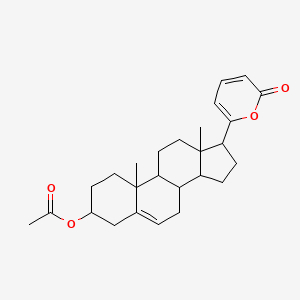
17-(2-Oxo-2h-pyran-6-yl)androst-5-en-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-(2-Oxo-2h-pyran-6-yl)androst-5-en-3-yl acetate: is a synthetic steroidal compound with a complex molecular structure It is characterized by the presence of a pyran ring fused to an androstane skeleton, which is further modified by an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17-(2-Oxo-2h-pyran-6-yl)androst-5-en-3-yl acetate typically involves multi-step organic reactions. The starting material is often a steroidal precursor, which undergoes a series of chemical transformations to introduce the pyran ring and the acetate group. Common synthetic routes include:
Oxidation: of the steroidal precursor to introduce the keto group.
Cyclization: to form the pyran ring.
Acetylation: to introduce the acetate group.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 17-(2-Oxo-2h-pyran-6-yl)androst-5-en-3-yl acetate is used as a building block for the synthesis of more complex steroidal compounds. It serves as a precursor for the development of novel pharmaceuticals and bioactive molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules. It is used in studies related to hormone regulation and metabolic pathways.
Medicine: In medicine, the compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent and its role in hormone replacement therapies.
Industry: In the industrial sector, this compound is used in the production of various steroidal drugs and as an intermediate in the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 17-(2-Oxo-2h-pyran-6-yl)androst-5-en-3-yl acetate involves its interaction with specific molecular targets, such as steroid receptors and enzymes involved in metabolic pathways. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
- 14-Hydroxy-17-(2-oxo-2H-pyran-4-yl)androst-4-en-3-yl 6-deoxy-4-O-hexopyranosylhexopyranoside
- 3beta-[(Tetrahydro-2H-pyran-2-yl)oxy]androst-5-en-17beta-ol
Comparison: Compared to similar compounds, 17-(2-Oxo-2h-pyran-6-yl)androst-5-en-3-yl acetate is unique due to the specific positioning of the pyran ring and the acetate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
15019-25-7 |
|---|---|
Fórmula molecular |
C26H34O4 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
[10,13-dimethyl-17-(6-oxopyran-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C26H34O4/c1-16(27)29-18-11-13-25(2)17(15-18)7-8-19-20-9-10-22(23-5-4-6-24(28)30-23)26(20,3)14-12-21(19)25/h4-7,18-22H,8-15H2,1-3H3 |
Clave InChI |
WWKWBPKFSWOFGE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C5=CC=CC(=O)O5)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


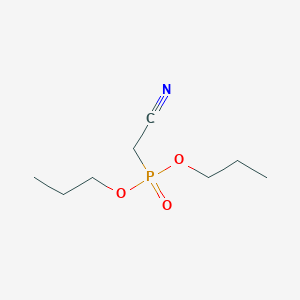
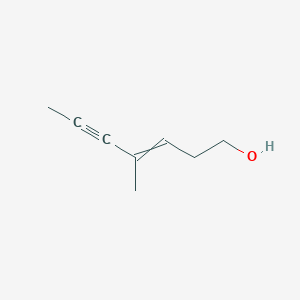
![[2-[(2E)-2-[(2Z)-2-benzylideneheptylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14714033.png)





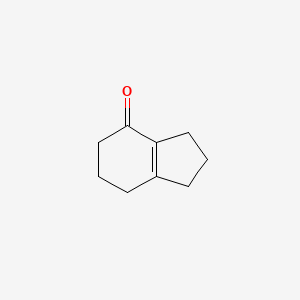


![N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide](/img/structure/B14714073.png)

